molecular formula C11H18O3 B1596633 Ethyl 3-(2-oxocyclohexyl)propanoate CAS No. 4095-02-7

Ethyl 3-(2-oxocyclohexyl)propanoate

Cat. No. B1596633
CAS RN: 4095-02-7
M. Wt: 198.26 g/mol
InChI Key: MTKILJJDTJQCBS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-oxocyclohexyl)propanoate is a chemical compound with the linear formula C11H18O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The exact mass of the compound is unknown.


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-oxocyclohexyl)propanoate consists of an ester functional group attached to a cyclohexane ring . The ester is derived from a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Ethyl 3-(2-oxocyclohexyl)propanoate has a molecular weight of 198.264 g/mol . It is soluble in DCM, Ethyl Acetate, and Methanol . Its density is 1.0350 g/cm3 . The boiling point is 140-143 °C at a pressure of 12 Torr .

Scientific Research Applications

Synthesis Precursor

Ethyl 3-(2,4-dioxocyclohexyl)propanoate serves as a novel precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches. Additionally, a method for selective dehydrogenative aromatization of these diones has been developed to afford N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones under mild conditions (Thakur, Sharma, & Das, 2015).

Polymorphism Study

A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, provides insights into challenges in analytical and physical characterization techniques. Spectroscopic and diffractometric methods, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, were applied to characterize subtle structural differences (Vogt et al., 2013).

Photochemical Reactions

In the realm of photochemistry, the ethyl 2-oxo-1-cyclohexanecarboxylate was studied for its reaction in different alcoholic solutions, leading to the formation of various ω-substituted esters. This study offers insights into the photochemical behavior of such compounds (Tokuda, Watanabe, & Itoh, 1978).

Stereoselective Bioreduction

A stereoselective bioreduction process using the short-chain dehydrogenase/reductase ChKRED12 was developed to produce enantiopure products from ethyl 3-oxo-3-(2-thienyl) propanoate. This process showcases the potential of chemo-enzymatic methods in producing high-value chiral intermediates (Ren et al., 2019).

Vinylogous Anomeric Effect

The vinylogous anomeric effect in 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers, including ethyl derivatives, was investigated to understand their conformational behaviors and reactivity patterns (Denmark et al., 1990).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation . It is also advised to wear personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl 3-(2-oxocyclohexyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKILJJDTJQCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312202
Record name Ethyl 3-(2-oxocyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-oxocyclohexyl)propanoate

CAS RN

4095-02-7
Record name NSC251078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(2-oxocyclohexyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GE Gream, AK Serelis - Australian Journal of Chemistry, 1974 - CSIRO Publishing
The acetolysis of two 3-(2'-methylenecyclohexyl)propyl derivatives (the p-nitrobenzenesulphonate and bromide) provides a π-route to 9-decalyl cations which, on the basis of the …
Number of citations: 5 www.publish.csiro.au
A Dierks, L Fliegel, M Schmidtmann… - European Journal of …, 2020 - Wiley Online Library
The reductive indolization is a two‐step protocol performed in one flask: First, the acid‐mediated Fischer indolization of a cyclic ketone with phenylhydrazine forms an iminium ion which …

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